molecular formula C9H11N5 B14709075 5-Ethylamino-1-phenyltetrazole CAS No. 24433-72-5

5-Ethylamino-1-phenyltetrazole

Cat. No.: B14709075
CAS No.: 24433-72-5
M. Wt: 189.22 g/mol
InChI Key: AXKPVMZHSSSZHW-UHFFFAOYSA-N
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Description

5-Ethylamino-1-phenyltetrazole: is a chemical compound belonging to the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethylamino-1-phenyltetrazole typically involves the reaction of ethylamine with 1-phenyltetrazole. One common method is the [3+2] cycloaddition reaction between an azide and a nitrile, which forms the tetrazole ring. The reaction is often carried out in the presence of a catalyst, such as copper(I) iodide, under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Ethylamino-1-phenyltetrazole can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Various nucleophiles, solvents like dimethylformamide or acetonitrile, elevated temperatures.

Major Products:

    Oxidation: Formation of corresponding nitro or nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted tetrazole derivatives.

Scientific Research Applications

Chemistry: 5-Ethylamino-1-phenyltetrazole is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its tetrazole ring is known for its stability and ability to mimic biological molecules.

Medicine: The compound has potential applications in medicinal chemistry as a bioisosteric replacement for carboxylic acids in drug design. It can enhance the pharmacokinetic properties of therapeutic agents.

Industry: In industrial applications, this compound can be used as a corrosion inhibitor, particularly for copper and its alloys. Its ability to form stable complexes with metal ions makes it valuable in materials science.

Mechanism of Action

The mechanism of action of 5-Ethylamino-1-phenyltetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This interaction can modulate biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

    5-Phenyl-1H-tetrazole: Similar structure but lacks the ethylamino group.

    5-Methylamino-1-phenyltetrazole: Contains a methylamino group instead of an ethylamino group.

    1-Phenyl-1H-tetrazole: Lacks the amino substituent.

Uniqueness: 5-Ethylamino-1-phenyltetrazole is unique due to the presence of the ethylamino group, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility, stability, and ability to interact with biological targets compared to its analogs.

Properties

CAS No.

24433-72-5

Molecular Formula

C9H11N5

Molecular Weight

189.22 g/mol

IUPAC Name

N-ethyl-1-phenyltetrazol-5-amine

InChI

InChI=1S/C9H11N5/c1-2-10-9-11-12-13-14(9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,10,11,13)

InChI Key

AXKPVMZHSSSZHW-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NN=NN1C2=CC=CC=C2

Origin of Product

United States

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